molecular formula C19H23NO3 B13285974 tert-ButylN-[2-(naphthalen-2-ylmethyl)-3-oxopropyl]carbamate

tert-ButylN-[2-(naphthalen-2-ylmethyl)-3-oxopropyl]carbamate

Cat. No.: B13285974
M. Wt: 313.4 g/mol
InChI Key: GMYDWBPNUVARNL-UHFFFAOYSA-N
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Description

tert-ButylN-[2-(naphthalen-2-ylmethyl)-3-oxopropyl]carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a naphthalene moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-ButylN-[2-(naphthalen-2-ylmethyl)-3-oxopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a naphthalene derivative under specific conditions. One common method includes the use of tert-butyl chloroformate and a naphthalene-based alcohol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[2-(naphthalen-2-ylmethyl)-3-oxopropyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-based ketones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-ButylN-[2-(naphthalen-2-ylmethyl)-3-oxopropyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-ButylN-[2-(naphthalen-2-ylmethyl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. The naphthalene moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[2-(naphthalen-2-yl)ethyl]carbamate
  • tert-Butyl N-[2-hydroxy-2-(naphthalen-2-yl)ethyl]carbamate

Uniqueness

tert-ButylN-[2-(naphthalen-2-ylmethyl)-3-oxopropyl]carbamate is unique due to the presence of the oxopropyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and may influence its reactivity and applications.

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

tert-butyl N-(2-formyl-3-naphthalen-2-ylpropyl)carbamate

InChI

InChI=1S/C19H23NO3/c1-19(2,3)23-18(22)20-12-15(13-21)10-14-8-9-16-6-4-5-7-17(16)11-14/h4-9,11,13,15H,10,12H2,1-3H3,(H,20,22)

InChI Key

GMYDWBPNUVARNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC2=CC=CC=C2C=C1)C=O

Origin of Product

United States

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